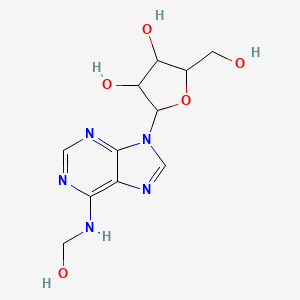

N(6)-OH-Me-Adenosine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(hydroxymethyl)-5-[6-(hydroxymethylamino)purin-9-yl]oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O5/c17-1-5-7(19)8(20)11(21-5)16-3-14-6-9(15-4-18)12-2-13-10(6)16/h2-3,5,7-8,11,17-20H,1,4H2,(H,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDSMLAYSJRQEGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of N 6 Methyladenosine Regulation

N(6)-Methyladenosine "Writer" Complexes and Catalytic Principles

The primary machinery for m6A deposition is a multicomponent methyltransferase complex (MTC). The catalytic core of this complex is a heterodimer formed by Methyltransferase-like Protein 3 (METTL3) and Methyltransferase-like Protein 14 (METTL14). Their cooperative interaction is essential for efficient catalysis, and they are guided and regulated by associated proteins, most notably Wilms Tumor 1 Associated Protein (WTAP). While the METTL3-METTL14 complex is responsible for the majority of m6A modifications in messenger RNA (mRNA), other specialized methyltransferases, such as METTL16 and METTL4, target distinct classes of RNA and specific sequence contexts.

The METTL3-METTL14 heterodimer constitutes the catalytic heart of the m6A writer complex researchgate.net. While both proteins are homologs belonging to the MT-A70 family of methyltransferases, they have evolved to perform distinct but complementary roles nih.govelifesciences.org. Structural and biochemical studies have revealed a clear division of labor: METTL3 functions as the catalytic subunit, while METTL14 serves a crucial structural role, stabilizing the complex and facilitating substrate RNA recognition nih.govnih.gov. The formation of a stable 1:1 heterodimer is a prerequisite for robust methyltransferase activity; individually, the proteins exhibit significantly lower catalytic efficiency nih.gov.

The METTL3-METTL14 complex does not methylate adenosine (B11128) residues randomly. It recognizes a specific consensus sequence, predominantly RRACH (where R = A or G; H = A, C, or U), ensuring that m6A is deposited at precise locations within the transcriptome nih.govnih.gov. The recognition of this motif is a coordinated effort. METTL14 plays a primary role in binding the substrate RNA, featuring a positively charged groove that interacts with the RNA backbone researchgate.netnih.gov. Additionally, METTL3 contains two CCCH-type zinc finger domains that serve as the target recognition domain, specifically binding to RNA containing the 5'-GGACU-3' consensus sequence merckmillipore.com. This multi-faceted recognition mechanism ensures the high fidelity of m6A deposition.

Crystal structures of the METTL3-METTL14 methyltransferase domain complex have provided profound insights into its catalytic mechanism nih.govnih.gov. The two subunits interact extensively, forming a stable platform for catalysis nih.gov. METTL3 possesses the active catalytic site, characterized by a conserved DPPW motif, and a cavity capable of accommodating the SAM cofactor nih.gov. In contrast, the corresponding active site in METTL14 is degenerate and sterically hindered, rendering it catalytically inactive nih.gov.

The binding of SAM induces significant conformational changes within the METTL3 active site, particularly in flexible loop regions that gate the entrance to the SAM-binding pocket nih.govacs.org. These dynamics are crucial for positioning the cofactor and the substrate RNA optimally for the reaction. After methylation, the target base has been proposed to swivel into a distinct cryptic pocket, a movement of approximately 16 Å from the catalytic site. This mechanism may allow the complex to sense the methylation status of the RNA before its release elifesciences.org. METTL14's role is not passive; it acts allosterically to support the structural integrity of the METTL3 active site and is indispensable for efficient catalysis and substrate binding nih.govnih.gov.

WTAP is a crucial regulatory subunit of the m6A writer complex that, despite lacking any intrinsic methyltransferase activity, is essential for the deposition of m6A in vivo nih.govnih.gov. Its primary role is to act as a scaffolding protein that facilitates the proper assembly and localization of the catalytic METTL3-METTL14 heterodimer mdpi.complos.org. WTAP mediates the recruitment of the METTL3-METTL14 core complex into nuclear speckles, which are subnuclear domains enriched with pre-mRNA processing factors mdpi.comnih.gov. This localization is critical for co-transcriptional m6A deposition. In the absence of WTAP, METTL3 and METTL14 are dispersed throughout the nucleus, and global m6A levels are dramatically reduced, highlighting WTAP's essential role in guiding the writer complex to its targets nih.govelifesciences.org.

Table 1: Core Components of the Mammalian m6A Methyltransferase Complex (MTC)

| Component | Primary Function(s) | Key Features |

| METTL3 | Catalytic subunit; binds SAM and transfers the methyl group. | Contains a catalytically active methyltransferase domain with a DPPW motif. |

| METTL14 | Structural scaffold; substrate RNA recognition and binding; allosterically activates METTL3. | Possesses a degenerate, inactive methyltransferase domain; C-terminal RGG repeats for RNA binding. |

| WTAP | Regulatory subunit; guides the METTL3-METTL14 complex to nuclear speckles; essential for complex assembly. | Lacks catalytic activity; acts as an adapter and localization factor. |

Beyond the canonical METTL3-METTL14-WTAP complex, other enzymes have been identified that catalyze m6A or related modifications on specific RNA substrates.

METTL16 is an m6A methyltransferase that targets a distinct set of RNAs, including the U6 small nuclear RNA (snRNA) and the mRNA encoding SAM synthetase (MAT2A) nih.govembopress.orgmdpi.com. It recognizes a different consensus sequence, UACAGARAA, and plays a critical role in regulating RNA splicing and maintaining cellular SAM homeostasis nih.gov. For instance, METTL16-mediated methylation of A43 in the U6 snRNA occurs within the ACAGAGA box, a sequence essential for base-pairing with the 5' splice sites of pre-mRNAs during splicing embopress.org. This suggests a direct role for METTL16 in modulating spliceosome function.

METTL4 has been identified as the methyltransferase responsible for installing an internal N(6),2'-O-dimethyladenosine (m6Am) modification in U2 snRNA nih.govresearchgate.net. This modification occurs at position 30 of the U2 snRNA nih.gov. The catalytic activity of METTL4 is dependent on its conserved DPPW motif. The absence of METTL4 and the consequent loss of m6Am in U2 snRNA lead to specific alterations in pre-mRNA splicing, indicating that METTL4-mediated modification is a regulatory layer in the splicing process nih.gov.

Table 2: Comparison of N(6)-Adenosine Methyltransferases

| Methyltransferase | Primary RNA Targets | Consensus Sequence / Target Site | Key Biological Function(s) |

| METTL3/METTL14 | mRNAs, lncRNAs | RRACH | Regulation of mRNA stability, splicing, and translation. |

| METTL16 | U6 snRNA, MAT2A mRNA | UACAGARAA | Regulation of pre-mRNA splicing, SAM homeostasis. |

| METTL4 | U2 snRNA | Am at position 30 | Catalyzes m6Am formation, regulation of pre-mRNA splicing. |

Methyltransferase-like Protein 3 (METTL3) and Methyltransferase-like Protein 14 (METTL14) Complex Activity

N(6)-Methyladenosine "Eraser" Proteins and Demethylation Pathways

The reversibility of m6A modification is controlled by demethylases, often referred to as "erasers," which remove the methyl group from adenosine residues. nih.govscite.ai In mammals, two key m6A demethylases have been identified: the fat mass and obesity-associated protein (FTO) and AlkB homolog 5 (ALKBH5). oup.comnih.gov

FTO was the first identified mRNA m6A demethylase and is known to play a significant role in various biological processes. oup.comnih.gov It is primarily located in the nucleus and can shuttle to the cytoplasm. nih.gov FTO-mediated demethylation of m6A increases the stability of target mRNAs, thereby promoting their expression. nih.gov This function has been implicated in the progression of several cancers by affecting the expression of pro-proliferative and anti-apoptotic genes. nih.gov For instance, FTO has been shown to demethylate the mRNA of the pro-apoptotic gene BNIP3, leading to its degradation and promoting breast cancer cell proliferation. nih.gov

The catalytic activity of FTO is not limited to m6A; it can also demethylate other adenosine modifications, such as N6,2′-O-dimethyladenosine (m6Am). nih.gov FTO's enzymatic action involves the oxidation of the methyl group, which is then removed. researchgate.net

ALKBH5 is another key m6A demethylase that is predominantly found in the nucleus. oup.comnih.gov It is involved in various aspects of RNA metabolism, including pre-mRNA processing and mRNA decay. nih.gov The activity of ALKBH5 can either stabilize or destabilize target mRNAs depending on the cellular context and the specific mRNA target. For example, in some cases, ALKBH5 upregulation has been shown to increase the stability and expression of target mRNAs, while in other instances, it promotes mRNA degradation. nih.gov

Under hypoxic conditions, the expression of ALKBH5 can be upregulated by hypoxia-inducible factors (HIFs). nih.gov This leads to the demethylation of specific target mRNAs, such as NANOG, which in turn increases the population of breast cancer stem cells. nih.gov

Both FTO and ALKBH5 belong to the AlkB family of Fe(II)/α-ketoglutarate (α-KG)-dependent dioxygenases. nih.govnih.gov Their catalytic mechanism requires the presence of ferrous iron (Fe2+) as a cofactor and α-ketoglutarate as a co-substrate. nih.govmdpi.com The demethylation process involves the oxidation of the methyl group on the N6 position of adenosine. This reaction is dependent on the binding of Fe2+ and α-KG to the active site of the enzyme. Nitric oxide has been identified as a potent inhibitor of FTO activity by directly binding to the catalytic iron center. northwestern.edu

The activity of these demethylases can be influenced by the levels of Krebs cycle metabolites, which can alter their function. mdpi.com For instance, high levels of D-2-hydroxyglutarate (D-2-HG), an oncometabolite produced by mutant isocitrate dehydrogenase (IDH) enzymes, can competitively inhibit α-KG-dependent dioxygenases like FTO and ALKBH5, leading to m6A hypermethylation. mdpi.com

N(6)-Methyladenosine "Reader" Proteins and Downstream Functional Execution

The functional consequences of m6A modification are mediated by a diverse group of proteins known as "readers," which specifically recognize and bind to m6A-containing RNAs. nih.govnih.gov These reader proteins then recruit other effector proteins to influence the fate of the modified mRNA. nih.gov

The YT521-B homology (YTH) domain-containing protein family is the most extensively studied class of m6A readers. nih.govfrontiersin.org These proteins share a conserved YTH domain that forms a hydrophobic pocket to specifically recognize the m6A mark. frontiersin.org

YTHDF1 : This cytoplasmic reader protein primarily promotes the translation of m6A-modified mRNAs by interacting with translation initiation factors. nih.govnih.gov It recognizes both G(m6A)C and A(m6A)C sequences without strong sequence selectivity. nih.govnih.gov

YTHDF2 : Also located in the cytoplasm, YTHDF2 is the first identified m6A reader and is primarily associated with promoting the decay of m6A-modified mRNAs. nih.govnih.gov It achieves this by recruiting the CCR4-NOT deadenylase complex to the target mRNA, leading to its degradation. nih.govnih.gov

YTHDF3 : This reader exhibits a dual function. It can work in concert with YTHDF1 to promote the translation of methylated RNAs and can also collaborate with YTHDF2 to facilitate mRNA decay. nih.govfrontiersin.org

YTHDC1 : Unlike the other YTHDF proteins, YTHDC1 is predominantly located in the nucleus. researchgate.netnih.gov It plays a crucial role in regulating various nuclear RNA processes, including splicing, nuclear export, and decay of m6A-marked transcripts. researchgate.net YTHDC1 shows a preference for binding to GG(m6A)C sequences. nih.gov

| Protein | Location | Primary Function | Binding Preference |

| YTHDF1 | Cytoplasm | Promotes mRNA translation | G(m6A)C and A(m6A)C |

| YTHDF2 | Cytoplasm | Promotes mRNA decay | Recognizes m6A |

| YTHDF3 | Cytoplasm | Dual role in translation and decay | Recognizes m6A |

| YTHDC1 | Nucleus | Regulates splicing and nuclear export | GG(m6A)C |

The insulin-like growth factor 2 mRNA-binding proteins (IGF2BP1, IGF2BP2, and IGF2BP3) have been identified as a distinct family of m6A readers. nih.govnih.gov These proteins are composed of two RNA recognition motif (RRM) domains and four K homology (KH) domains. nih.govnih.gov

Unlike the YTHDF2-mediated decay pathway, IGF2BPs enhance the stability and promote the translation of their target mRNAs in an m6A-dependent manner. nih.govmdpi.com They recognize the consensus sequence GG(m6A)C and play a significant role in gene expression regulation, particularly in the context of cancer biology. nih.gov The KH domains of IGF2BPs are essential for their recognition of m6A and are critical for their oncogenic functions. nih.gov

The discovery of IGF2BPs as m6A readers has revealed a new facet of the m6A-reading process that promotes mRNA stability and translation, highlighting their functional importance in post-transcriptional gene regulation. nih.gov

| Protein | Function as m6A Reader | Target Recognition | Downstream Effect |

| IGF2BP1 | Enhances mRNA stability and translation | GG(m6A)C | Promotes gene expression |

| IGF2BP2 | Enhances mRNA stability and translation | GG(m6A)C | Promotes gene expression |

| IGF2BP3 | Enhances mRNA stability and translation | GG(m6A)C | Promotes gene expression |

Mechanistic Insights into Reader-Mediated RNA Fate Regulation

The biological consequences of N(6)-methyladenosine (m6A) modifications are ultimately enacted by a diverse group of RNA-binding proteins known as "readers." frontiersin.orgnih.govuconn.edu These proteins specifically recognize and bind to m6A-containing transcripts, thereby dictating their subsequent metabolic fate, including splicing, nuclear export, translation, and decay. frontiersin.orgmdpi.comnih.gov The effect of m6A on an RNA transcript is predominantly dependent on the specific reader protein or combination of readers that are recruited. frontiersin.org The conversion of m6A to derivatives such as N(6)-hydroxymethyladenosine (hm6A) and N(6)-formyladenosine (f6A) by the FTO protein adds another layer of regulation, as these changes can dynamically modulate RNA-protein interactions and influence gene expression. nih.gov

Reader proteins can be broadly categorized based on their mode of m6A recognition: direct binding to the N(6)-methyl group or indirect recognition via an "m6A-switch" mechanism where the modification alters RNA secondary structure. oup.com

Direct Recognition by YTH Domain Proteins

The most well-characterized family of direct m6A readers are the YT521-B homology (YTH) domain-containing proteins. frontiersin.org In humans, this family includes five members: YTHDF1, YTHDF2, YTHDF3, YTHDC1, and YTHDC2. frontiersin.orgnih.gov These proteins possess a conserved hydrophobic pocket that directly accommodates the methyl group of m6A, enabling high-affinity binding to m6A-modified RNA. nih.gov

YTHDF Proteins and Cytoplasmic RNA Fate: YTHDF1, YTHDF2, and YTHDF3 are primarily located in the cytoplasm and work in concert to regulate mRNA translation and decay.

YTHDF1 is predominantly known to promote the translation of its target mRNAs. nih.govdovepress.com It facilitates the recruitment of translation initiation factors and ribosomes to the m6A-modified transcripts.

YTHDF2 is the major reader protein responsible for accelerating the decay of m6A-containing mRNAs. dovepress.com Upon binding to m6A, YTHDF2 recruits the CCR4-NOT deadenylase complex to the transcript, leading to its degradation.

YTHDF3 appears to have a dual function, working synergistically with both YTHDF1 to promote translation and with YTHDF2 to facilitate decay, possibly acting as an accessory protein that enhances the functions of the other two. dovepress.com

YTHDC Proteins and Nuclear RNA Processing: YTHDC1 and YTHDC2 are primarily nuclear proteins that regulate the processing of m6A-modified transcripts.

YTHDC1 plays a crucial role in regulating pre-mRNA splicing by recruiting splicing factors to m6A sites within transcripts. frontiersin.org It has also been implicated in mediating the nuclear export of m6A-modified mRNAs. frontiersin.org

YTHDC2 has more diverse roles, influencing both mRNA stability and translation efficiency.

The coordinated action of these YTH domain proteins ensures that m6A-marked transcripts are efficiently processed, translated, or cleared from the cell.

| YTH Reader Protein | Primary Cellular Location | Primary Mechanism of Action | Effect on RNA Fate |

| YTHDF1 | Cytoplasm | Recruits translation initiation machinery. nih.govdovepress.com | Promotes translation. nih.govdovepress.com |

| YTHDF2 | Cytoplasm | Recruits the CCR4-NOT deadenylase complex. dovepress.com | Promotes mRNA decay. dovepress.com |

| YTHDF3 | Cytoplasm | Cooperates with YTHDF1 and YTHDF2. dovepress.com | Promotes both translation and decay. dovepress.com |

| YTHDC1 | Nucleus | Recruits splicing factors (e.g., SRSF3) and export factors (e.g., NXF1). frontiersin.orgfrontiersin.org | Regulates alternative splicing and nuclear export. frontiersin.orgfrontiersin.org |

| YTHDC2 | Nucleus/Cytoplasm | Binds mRNA and interacts with ribosomal proteins. | Decreases mRNA abundance and increases translation efficiency. |

Indirect Recognition and the "m6A-Switch" Mechanism

Beyond the YTH family, other reader proteins recognize m6A indirectly. This often involves the "m6A-switch" mechanism, where the presence of an m6A modification destabilizes local RNA base-pairing, exposing a single-stranded binding motif for an RNA-binding protein that would otherwise be inaccessible. frontiersin.orgoup.com

HNRNP Proteins: The heterogeneous nuclear ribonucleoprotein (HNRNP) family contains several members that act as m6A readers.

HNRNPC and HNRNPG preferentially bind to m6A-modified RNAs through the m6A-switch mechanism. frontiersin.orgoup.com This binding can influence pre-mRNA processing events such as alternative splicing. mdpi.com

HNRNPA2B1 is another nuclear reader that recognizes m6A and is involved in regulating alternative splicing and the processing of primary microRNAs (pri-miRNAs). frontiersin.orgmdpi.com

IGF2BP Proteins: The insulin-like growth factor 2 mRNA-binding proteins (IGF2BP1, IGF2BP2, and IGF2BP3) represent another class of cytoplasmic readers. frontiersin.org They recognize m6A sites and act to enhance the stability and promote the translation of their target mRNAs, often by recruiting stabilizing proteins or translation factors. mdpi.comdovepress.com This function is generally contrary to the destabilizing role of YTHDF2.

| Non-YTH Reader Protein | Recognition Mechanism | Primary Mechanism of Action | Effect on RNA Fate |

| HNRNPC/G | m6A-switch (indirect). frontiersin.orgoup.com | Binds to exposed single-stranded RNA motifs. oup.com | Regulates alternative splicing and RNA structure. frontiersin.orgmdpi.com |

| HNRNPA2B1 | Direct or indirect | Binds m6A-containing sites on nascent transcripts. mdpi.com | Regulates alternative splicing and pri-miRNA processing. mdpi.com |

| IGF2BP1/2/3 | Direct | Binds to m6A sites to protect the transcript from degradation. mdpi.comdovepress.com | Enhances mRNA stability and translation. mdpi.comdovepress.com |

The existence of multiple reader protein families with often opposing functions highlights the complexity of m6A-mediated regulation. The specific cellular context, the location of the m6A modification within the transcript, and the relative abundance of different reader proteins all contribute to the ultimate fate of a modified RNA molecule. The oxidative conversion of m6A to N(6)-OH-Me-Adenosine (hm6A) by enzymes like FTO likely alters the binding affinity of these reader proteins, providing a mechanism for rapidly reversing or modulating the regulatory signal. nih.gov

Biological Roles and Functional Implications of N 6 Methyladenosine

Regulation of Ribonucleic Acid Metabolism and Fate

The intricate network of RNA metabolism is profoundly influenced by chemical modifications that dictate an RNA molecule's lifespan, processing, and functional output. N(6)-OH-Me-Adenosine, by analogy with m6A, is implicated in these regulatory processes.

Contributions to Gene Expression Control and Epigenetic Landscapes

Beyond RNA metabolism, this compound is implicated in broader gene expression control and may interact with epigenetic mechanisms.

Transcriptional Regulation and Chromatin Architecture ModulationEmerging research suggests that N6-methyladenosine (m6A) modifications can influence chromatin structure and transcriptional regulationnih.govmdpi.comembopress.orgresearchgate.net. m6A-modified non-coding RNAs, such as chromosome-associated regulatory RNAs (carRNAs), can affect chromatin state by influencing the stability of these RNAs, thereby modulating the deposition of histone marks like H3K27ac and H3K4me3, and consequently altering transcriptionembopress.org. Additionally, specific m6A methyltransferases, like METTL14, have been observed to recognize histone marks (H3K36me3), potentially recruiting the m6A methyltransferase complex to specific genomic loci and promoting transcriptional elongationmdpi.com. While direct evidence for this compound in these processes is limited, its structural similarity to m6A suggests a potential role in modulating the interplay between RNA modifications and chromatin dynamics.

Based on the comprehensive search conducted, there is no scientific literature found that specifically discusses the compound "this compound" in relation to the biological roles and functional implications outlined in the prompt. The provided search results extensively detail the roles of N(6)-Methyladenosine (m6A) , which is a well-established epitranscriptomic modification.

Therefore, it is not possible to generate an article focusing solely on "this compound" for the specified sections, as the compound itself and its associated research under these specific biological contexts are not identified in the available information.

If the intention was to inquire about N(6)-Methyladenosine (m6A), the search results provide substantial information on its involvement in:

Epigenetic Reprogramming Processes during Development : m6A plays a role in embryonic development and epigenetic reprogramming nih.govscielo.brresearchgate.net.

Stem Cell Differentiation and Cellular Pluripotency : m6A is crucial for the pluripotency and differentiation of stem cells, including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs) frontiersin.orgwikipedia.orgnih.govfrontiersin.orgpnas.orgplos.orgijbs.comnih.govmdpi.com.

Tissue Development and Organismal Homeostasis : m6A is implicated in various developmental processes across species, including skeletal muscle development and liver development plos.orgijbs.comnih.gov.

Regulation of Cellular Signal Transduction Pathways : m6A can modulate signaling pathways such as AKT, NF-kB, Wnt/β-catenin, and MAPK, influencing cell fate and responses nih.govnih.govfrontiersin.orgfigshare.comnih.govfrontiersin.org.

Maintenance of Genome Stability and Modulation of R-loop Formation : m6A is involved in regulating the stability of RNA:DNA hybrids (R-loops), which are critical for genome stability mdpi.comnih.govresearchgate.netbioengineer.orgfrontiersin.orgnih.govresearchgate.netnih.gov.

Influence on Circadian Rhythm Regulation : m6A has been shown to be involved in the intricate regulation of the circadian clock mechanism wikipedia.orgoaepublish.commdpi.com.

However, without specific information on "this compound," any content generated would be speculative or based on the known roles of N(6)-Methyladenosine (m6A), which would deviate from the strict instruction to focus solely on the requested compound.

The requested article focusing solely on "this compound" for the specified biological roles cannot be generated due to a lack of available scientific literature on this specific compound within the provided search results. The research extensively covers N(6)-Methyladenosine (m6A) but does not identify or discuss "this compound" in any of the outlined biological contexts.

Compound Name Table:

this compound (Subject of inquiry, no specific information found)

N(6)-Methyladenosine (m6A) (Extensively discussed in search results)

Interplay with Metabolic Pathways and Bioenergetic States

m6A modification is deeply integrated into cellular metabolic networks, influencing energy balance, nutrient utilization, and the pathogenesis of metabolic disorders frontiersin.org, frontiersin.org, mdpi.com, mdpi.com, nih.gov, nih.gov.

Regulation of Amino Acid Metabolism and Cellular Respiration

m6A plays a role in regulating gene expression related to amino acid metabolism and cellular respiration. For instance, in cancer metabolism, m6A has been implicated in regulating enzymes involved in amino acid catabolism and biosynthesis, which are crucial for tumor cell proliferation and energy production nih.gov, nih.gov. Studies indicate that m6A can influence the expression of genes involved in the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, thereby impacting cellular respiration and ATP generation nih.gov, nih.gov. Furthermore, specific m6A readers, such as IGF2BP1, have been shown to direct carbon flux from oxidative phosphorylation to glycolysis by interacting with pyruvate (B1213749) dehydrogenase kinase 4 (PDK4) mdpi.com.

Effects on Energy Homeostasis and Associated Biological Processes

m6A is a key regulator of energy homeostasis, influencing processes such as glucose metabolism, lipid metabolism, and adipogenesis frontiersin.org, frontiersin.org, mdpi.com, mdpi.com. High glucose conditions, for example, can dynamically regulate m6A levels, affecting glucose homeostasis and the pathogenesis of type 2 diabetes mdpi.com, mdpi.com. The m6A demethylase FTO is known to play important functions in the regulation of energy homeostasis and adipogenesis spandidos-publications.com, mdpi.com. Studies have shown that m6A can activate glucose oxidation in adipocytes frontiersin.org and influence lipid metabolism by modulating gene expression related to lipogenesis and fatty acid synthesis mdpi.com, mdpi.com, nih.gov. Dysregulation of m6A has been linked to metabolic disorders such as obesity and type 2 diabetes frontiersin.org, mdpi.com, mdpi.com.

Integration of N(6)-Methyladenosine Metabolism within Purine (B94841) Pathways

The metabolism of m6A is intricately linked with broader purine metabolic pathways, involving both degradation and interconversion processes.

Enzymatic Deamination of N(6)-Methyladenosine and Related Purines

While direct enzymatic deamination of m6A itself is not extensively documented, the purine nucleoside adenosine (B11128), a related compound, undergoes deamination. Adenosine is deaminated by adenosine deaminase (ADA) to hypoxanthine, which is subsequently oxidized to xanthine (B1682287) and then to uric acid wikipedia.org. The m6A eraser FTO catalyzes the oxidation of m6A, producing intermediates that are progressively demethylated, ultimately forming adenosine spandidos-publications.com. This suggests an indirect link where FTO activity can lead to the generation of adenosine from m6A, thus integrating m6A metabolism into purine degradation pathways.

Interconversion Pathways with Adenosine and Other Purine Metabolites

Purine metabolism encompasses de novo synthesis, salvage pathways, and interconversions between various purine nucleotides and nucleosides frontiersin.org, wikipedia.org, mdpi.com. The salvage pathway recycles preformed purine bases and nucleosides, such as adenine (B156593) and guanine, to synthesize nucleotides frontiersin.org, wikipedia.org, mdpi.com. Adenosine monophosphate (AMP) can be interconverted with other purine nucleotides like inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP) through various enzymatic reactions wikipedia.org, researchgate.net. The generation of adenosine from m6A by FTO spandidos-publications.com places m6A metabolism within the context of adenosine's role in purine interconversion and salvage pathways. Furthermore, m6A modification itself is linked to metabolic pathways that require purine nucleotides, such as ATP, for various biosynthetic processes mdpi.com.

Modulation of Immune Responses and Host-Pathogen Interactions

m6A plays a significant role in regulating immune cell homeostasis, differentiation, and function, and is increasingly recognized for its impact on host-pathogen interactions frontiersin.org, mdpi.com, nih.gov, preprints.org, tandfonline.com. m6A modifications can influence the expression of genes critical for immune responses, including the production of inflammatory cytokines and the activation of signaling pathways like NF-κB and MAPK preprints.org.

In the context of host-pathogen interactions, m6A is involved in modulating innate immunity and responding to viral and bacterial infections mdpi.com, nih.gov, preprints.org, tandfonline.com. For instance, m6A modification on viral RNA can affect viral replication, pathogenesis, and immune evasion strategies mdpi.com, preprints.org, tandfonline.com. Studies have shown that m6A can regulate the host's antiviral immune response, with m6A writers often promoting viral replication or immune evasion, while erasers may suppress these processes preprints.org, tandfonline.com. For example, SARS-CoV-2 RNA contains m6A sites that are utilized by the host's METTL3 methyltransferase for immune evasion preprints.org. Conversely, m6A modification can also impair the ability of host pattern recognition receptors, such as RIG-I, to detect viral RNA, thereby hindering the innate immune response preprints.org, frontiersin.org. The interplay between m6A and immune cells, such as T cells, is also crucial for maintaining immune homeostasis and responding to pathogens spandidos-publications.com, tandfonline.com.

Compound List

However, adhering strictly to the instruction to focus solely on "this compound," and in the absence of direct, specific findings for this precise compound within the requested biological contexts, it is not possible to generate the detailed, scientifically accurate content required for each section. Further research or clarification on the specific roles of "this compound" in these areas would be necessary to fulfill the request.

If the intention was to explore the broader roles of N6-methyladenosine (m6A) modifications, a different approach to information gathering would be required.

Chemical Synthesis Strategies for N 6 Methyladenosine and Its Analogs

Direct N(6)-Alkylation and Functionalization of Adenosine (B11128) Derivatives

Direct modification of the N(6)-position of adenosine is a primary route to synthesizing a diverse range of analogs. These methods involve the introduction of alkyl or other functional groups onto the exocyclic amino group of the adenine (B156593) base.

Aromatic nucleophilic substitution (SNAr) is a classical and widely used method for the synthesis of N(6)-substituted adenosine derivatives. The strategy typically begins with a purine (B94841) ring that has a good leaving group, most commonly a halogen, at the C6-position.

The process often utilizes 6-chloropurine riboside as a readily available starting material. This precursor is reacted with a primary or secondary amine, which acts as the nucleophile, displacing the chloride ion to form the desired C-N bond at the N(6)-position. The reactivity of the purine ring is enhanced by the electron-withdrawing nature of the nitrogen atoms within the ring system.

An alternative SNAr approach starts from the more accessible inosine (B1671953). The 6-oxo group of inosine is converted into a more reactive leaving group. One effective method involves the use of 1-H-benzotriazol-1-yloxytris(dimethylamino)phosphoniumhexafluorophosphate (BOP) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This in situ activation generates a reactive intermediate that is readily displaced by an amine nucleophile to yield the N(6)-substituted product. This BOP-mediated SNAr reaction has been successfully applied to the synthesis of N(6)-methyladenosine and its analogs with generally good yields nih.govresearchgate.net.

| Starting Material | Reagents | Nucleophile | Product | Yield |

| 6-Chloropurine Riboside | Base (e.g., Et3N) | R-NH2 | N(6)-R-Adenosine | Variable |

| Inosine | BOP, DBU | MeNH2 | N(6)-Methyladenosine | Good |

| 2′,3′,5′-O-tris[dimethyl(tert-butyl)silyl]inosine | BOP, DBU | Ethanolamine | N(6)-(2-hydroxyethyl)adenosine derivative | 86-90% |

The Dimroth rearrangement is a powerful and elegant method for the regioselective synthesis of N(6)-substituted adenosines. wikipedia.orgnih.gov This reaction pathway proceeds via an initial alkylation at the N1-position of the adenine ring, followed by a base- or heat-catalyzed rearrangement that transfers the alkyl group to the N(6)-position.

The first step involves the direct alkylation of an O-protected adenosine derivative, such as 2',3',5'-tri-O-acetyladenosine, with an alkyl halide (e.g., methyl iodide, benzyl bromide). This reaction preferentially occurs at the more nucleophilic N1-position, yielding a stable 1-N-substituted intermediate. Subsequent treatment of this intermediate with a base, typically aqueous ammonia, induces the rearrangement. The process involves a ring-opening of the pyrimidine portion of the purine, followed by rotation and ring-closure, which ultimately results in the thermodynamically more stable N(6)-alkylated adenosine product researchgate.net. This method is particularly effective for preparing natural products like N(6)-isopentenyladenosine and N(6)-benzyladenosine researchgate.net.

The synthesis begins with the protection of the ribose hydroxyl groups, commonly as an isopropylidene acetal (e.g., 2',3'-O-isopropylidene adenosine). The N(6)-amino group is then acylated using an appropriate acylating agent, such as an acid chloride or anhydride, to form an N(6)-carboxamide. The crucial step is the selective reduction of this amide functionality. A powerful reducing agent, such as lithium aluminum hydride (LiAlH4), is typically employed to reduce the amide to the corresponding secondary amine. The final step involves the removal of the protecting groups from the ribose moiety, usually under acidic conditions, to yield the final N(6)-alkylated adenosine. This three-step sequence of acylation, reduction, and deprotection has been successfully used to synthesize a range of N(6)-alkyladenosines, including N(6)-ethyladenosine and N(6)-benzyladenosine.

| Step | Description | Typical Reagents |

| 1. Acylation | Protection of the N(6)-amino group as an amide. | Acyl chloride, Anhydride |

| 2. Reduction | Reduction of the N(6)-amide to an N(6)-alkyl group. | LiAlH4 in anhydrous dioxane |

| 3. Deprotection | Removal of ribose protecting groups. | Acetic acid (HOAc) |

Phase-transfer catalysis (PTC) provides a convenient and efficient method for the N-alkylation of adenosine derivatives under heterogeneous conditions. This technique facilitates the reaction between a water-soluble base and a substrate dissolved in an organic solvent by using a phase-transfer catalyst, which transports the anion of the nucleophile across the phase boundary.

For the N(6)-alkylation of adenosine, the process typically starts with an N(6)-acylated adenosine derivative. The reaction is carried out in a biphasic system, such as dichloromethane and aqueous sodium hydroxide. A quaternary ammonium salt, like tetrabutylammonium bromide (Bu4NBr), serves as the catalyst. The catalyst transports hydroxide ions into the organic phase, which deprotonate the N(6)-acylamino group, generating a nucleophilic anion. This anion then reacts with an alkyl halide present in the organic phase to yield the N(6)-acyl, N(6)-alkyl adenosine derivative. Subsequent removal of the acyl group affords the desired N(6)-alkyladenosine. The choice of the N-acyl group is critical; studies have shown that acetyl and 2-(trimethylsilyl)ethoxycarbonyl (TEOC) groups provide the corresponding N(6)-alkylated products in high yields, whereas other groups like benzoyl can lead to a mixture of N(6)- and N1-alkylated products rsc.orgelsevierpure.comrsc.org.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful tool for the formation of carbon-nitrogen bonds in modern organic synthesis. This methodology is applicable to the functionalization of adenosine derivatives, providing a versatile route to N(6)-substituted analogs wikipedia.orgorganic-chemistry.org.

The reaction typically involves the coupling of an amine with an aryl or heteroaryl halide or triflate, catalyzed by a palladium complex. In the context of adenosine synthesis, this translates to the reaction of 6-chloropurine riboside (or its protected derivatives) with a variety of primary or secondary amines. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond of the purine, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the N(6)-aminated product and regenerate the catalyst. The success of the reaction is highly dependent on the choice of palladium precursor and, crucially, the phosphine ligand, which modulates the reactivity and stability of the catalytic species researchgate.net. This method allows for the facile synthesis of a wide range of aryl and alkyl amines at the N(6)-position, significantly expanding the scope of accessible adenosine analogs wikipedia.org.

Application of Mitsunobu Reaction in N(6)-Functionalization

The Mitsunobu reaction is a versatile and mild method for the dehydrative coupling of an alcohol and a nucleophile, which has been effectively applied to the N(6)-functionalization of adenosine. missouri.eduorganic-chemistry.org It offers a valuable alternative to SNAr approaches, particularly when the desired substituent is to be introduced from an alcohol precursor. The reaction proceeds with a clean inversion of stereochemistry at the alcohol's carbon center missouri.eduorganic-chemistry.org.

In this reaction, an alcohol is activated by a combination of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This in situ activation forms a phosphonium intermediate that is susceptible to nucleophilic attack. For the synthesis of N(6)-substituted adenosines, the adenine base itself, or more commonly a protected version, acts as the nucleophile. To achieve regioselectivity at the N(6)-position and avoid competing reactions at other nucleophilic sites (N1, N3, N7), N(6)-acyl-protected adenosine derivatives like N(6)-acetyl-2′,3′,5′-tri-O-acetyladenosine are often used as substrates researchgate.net. The N(6)-acylamino group serves as the acidic nucleophile required for the reaction. A range of primary and secondary alcohols can be coupled using this method, affording the N(6)-alkylated products in good to excellent yields under mild conditions researchgate.netresearchgate.net.

Stereoselective and Site-Selective Introduction of Chemical Modifications (e.g., Propargyl, Fluoro, Methoxy Groups)

The precise introduction of chemical modifications onto the N(6)-methyladenosine scaffold is crucial for developing new therapeutic agents and research tools. Recent advancements have enabled high selectivity in these modifications.

A notable strategy for site-selective functionalization targets the C(sp³)–H bonds of the N-methylamine motif, which are typically unreactive. nih.gov A visible-light-activated photocatalytic process has been developed to introduce a covalent modification specifically at the N6-methyl group of N(6)-methyladenosine. nih.govacs.org This method generates an α-amino radical on the N6-methyl group, which can then be trapped to form a stable covalent modification. acs.org This approach is inspired by the biochemical demethylation of m6A by enzymes like ALKBH1, which involves hydrogen atom abstraction. nih.govacs.org

Furthermore, specific modifications can be introduced at the sugar moiety. For instance, 2'-fluoro and 2'-methoxy N(6)-methyladenosine phosphoramidites have been synthesized and successfully incorporated into oligonucleotides. nih.gov These modifications are known to enhance the stability of therapeutic silencing RNAs (siRNA). The synthesis of these compounds expands the toolkit of chemical modifications available for developing RNA therapeutics. nih.gov

Post-synthetic modification of precursor oligoribonucleotides is another effective method for introducing N6-alkyladenosines. nih.gov This technique involves using a precursor oligomer containing a reactive group, such as 6-methylthiopurine or 2-methylthio-6-chloropurine, which is subsequently displaced by an amine to yield the desired N6-alkyladenosine derivative. nih.gov

| Modification Strategy | Target Site | Key Reagents/Conditions | Example Modification | Reference |

|---|---|---|---|---|

| Visible-Light Photoredox Catalysis | N6-Methyl Group (C–H bond) | Visible light, photoredox catalyst, nitropyridine | Covalent modification via α-amino radical | nih.govacs.org |

| Phosphoramidite Synthesis | Ribose 2' Position | 2'-modified phosphoramidites | 2'-Fluoro, 2'-Methoxy | nih.gov |

| Post-Synthetic Modification | N6 Position | Precursor oligomer with 6-methylthiopurine riboside | N6-isopentenyladenosine | nih.gov |

Design and Elaboration of Bisubstrate Analogues for Methyltransferases

Bisubstrate analogues are powerful tools for studying enzyme mechanisms and for developing potent and selective inhibitors. nih.gov For S-adenosyl-L-methionine (SAM)-dependent methyltransferases (MTases), these analogues are designed to mimic the transition state of the methylation reaction by simultaneously occupying both the SAM cofactor and the substrate binding sites. rsc.orgresearchgate.net This dual occupancy strategy can lead to increased potency and selectivity compared to inhibitors that target only the highly conserved SAM binding domain. nih.govnih.gov

A prominent class of bisubstrate analogues for RNA methyltransferases consists of SAM-adenosine conjugates. nih.gov These molecules feature a cofactor analogue of SAM covalently attached to the N6-position of an adenosine molecule. nih.gov The design aims to replicate the state where the N6-atom of the substrate adenosine initiates a nucleophilic attack on the methyl group of SAM. nih.gov

The synthesis of these conjugates involves joining the two components through various linkers to explore different spatial arrangements and chemical properties. nih.gov The choice of linker is critical for achieving the optimal orientation within the enzyme's active site.

| Bisubstrate Analogue (BA) Type | Linker Structure | Cofactor Analogue Feature | Reference |

|---|---|---|---|

| BA1, BA2 | Two-carbon atom chain | BA1 lacks methionine group; BA2 includes it | nih.gov |

| BA3, BA4 | Three-carbon atom chain | BA3 lacks methionine group; BA4 includes it | nih.gov |

| BA5, BA6 | Urea unit | BA5 lacks methionine group; BA6 includes it | nih.gov |

Recently, SAM-adenosine conjugates have also been synthesized where the SAM analog is linked to the N1 position of adenosine via triazole- and amide-based connectors, targeting m1A MTases. rsc.orgresearchgate.net

SAM-adenosine conjugates serve as invaluable molecular tools for investigating the structural and mechanistic details of RNA methylation. rsc.orgnih.gov By binding to the active site, they can stabilize the methyltransferase in a conformation that is representative of the catalytic transition state, facilitating structural studies such as X-ray crystallography. nih.gov

These analogues have been successfully used to study the RNA recognition and catalytic mechanism of m6A methyltransferases. nih.gov For example, studies with the m6A RNA methyltransferase RlmJ showed that two such bisubstrate analogues bind with micromolar affinity. nih.gov Such compounds provide a validated starting point for the rational design of more potent and selective inhibitors against specific RNA methyltransferase families. nih.gov

Enzymatic Synthesis Methodologies Utilizing Nucleoside Phosphorylases

Enzymatic synthesis of nucleoside analogues offers significant advantages over traditional chemical methods, including improved yields, high regio- and stereoselectivity, and greater product purity under mild reaction conditions. researchgate.net Nucleoside phosphorylases (NPs) are particularly useful biocatalysts due to their broad substrate specificity and widespread availability. researchgate.net

NPs catalyze the reversible phosphorolysis of purine and pyrimidine nucleosides to the corresponding nucleobase and (deoxy)ribose-1-phosphate. researchgate.netnih.gov This reversible reaction can be exploited for the synthesis of novel nucleosides through a process called transglycosylation. dntb.gov.ua In a "one-pot, one-enzyme" approach, an NP can transfer the sugar moiety from a donor nucleoside to a different heterocyclic base, enabling the efficient synthesis of target compounds like Ribavirin and Cladribine. dntb.gov.ua

Genetically engineered nucleoside phosphorylases are being developed to further enhance their catalytic efficiency and substrate scope. dntb.gov.ua For instance, co-expression of purine nucleoside phosphorylase (PNPase) and pyrimidine nucleoside phosphorylase (UPase or TPase) in Escherichia coli has been used to create whole-cell catalysts for the efficient biosynthesis of various nucleosides, achieving conversion yields greater than 90%. nih.gov These biocatalytic systems represent a key component of green chemistry approaches in pharmaceutical manufacturing. researchgate.netchemrxiv.org

| Compound Name |

|---|

| N(6)-OH-Me-Adenosine (N(6)-hydroxy-N(6)-methyladenosine) |

| N(6)-methyladenosine (m6A) |

| N(6)-hydroxymethyladenosine (hm6A) |

| Propargyl |

| Fluoro |

| Methoxy |

| 2'-fluoro N(6)-methyladenosine |

| 2'-methoxy N(6)-methyladenosine |

| N(6)-isopentenyladenosine |

| S-adenosyl-L-methionine (SAM) |

| S-adenosyl-L-homocysteine (SAH) |

| Ribavirin |

| Tecadenoson |

| Cladribine |

| 6-methylthiopurine |

| 2-methylthio-6-chloropurine |

| (Deoxy)ribose-1-phosphate |

Structural and Functional Studies of N 6 Methyladenosine Analogs

Structure-Activity Relationship (SAR) Investigations of N(6)-Substituted Adenosine (B11128) Derivativesnih.gov

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications of adenosine analogs affect their biological activity. For N(6)-substituted adenosine derivatives, including N-(Hydroxymethyl)adenosine, alterations at the N(6) position of the adenine (B156593) ring significantly impact their affinity and efficacy at various adenosine receptor subtypes and their interactions with enzymes.

Influence of N(6)-Substituent Stereochemistry, Steric Bulk, and Ring Constraints on Receptor Affinity and Efficacynih.gov

The nature of the substituent at the N(6) position of adenosine plays a critical role in determining receptor binding affinity and functional efficacy researchgate.netnih.govresearchgate.netresearchgate.net. For instance, small N(6)-alkyl groups have been associated with selectivity for human A3 adenosine receptors (A3ARs) over rat A3ARs, while increased branching can lead to reduced efficacy at the human A3AR researchgate.net. The N(6) region of the A3 receptor is known to tolerate hydrophilic substitutions, a characteristic that may be relevant for compounds like N-(Hydroxymethyl)adenosine, which possesses a hydroxyl group nih.gov.

Studies on N(6)-arylethyl adenosines have demonstrated that their affinity and efficacy at A3ARs are highly dependent on stereochemistry, steric bulk, and ring constraints researchgate.net. For example, specific stereoisomers of N6-(1-phenylethyl)adenosine exhibit stereoselectivity in binding at the rat A3AR, but not the human A3AR researchgate.net. Furthermore, N6-cycloalkyl-substituted adenosines can act as full or partial agonists at the human A3AR, with the degree of agonism depending on the size of the cycloalkyl ring researchgate.net. While specific SAR data for N-(Hydroxymethyl)adenosine across all receptor subtypes may not be extensively detailed in all literature, its structural features—a methyl group with a hydroxyl substituent—place it within the class of N(6)-substituted analogs whose binding properties are finely tuned by these structural elements.

Table 1: Representative SAR of N(6)-Substituted Adenosine Analogs at Adenosine Receptors

| N(6) Substituent | Receptor Subtype | Species | Affinity (Ki) | Efficacy | Key SAR Observation |

| Methyl (m6A) | A3AR | Human | High | Agonist | Endogenous ligand with greater affinity than adenosine nih.govacs.org. |

| Cyclopentyl (CPA) | A1AR | Rat | Low nM | Selective Agonist | Generally A1 selective; 400–800-fold selective researchgate.net. |

| 3-Chlorobenzyl | A1/A3AR | - | - | Dual Agonist | Potential for cardioprotection researchgate.net. |

| (R)-1-Phenylethyl | A3AR | Rat | - | - | Stereoselective binding observed at rat A3AR, not human A3AR researchgate.net. |

| (1S,2R)-2-Phenyl-1-cyclopropyl | A3AR | Human | 0.63 nM | - | 1100-fold more potent at human than rat A3AR researchgate.net. |

| Hydroxymethyl | N/A | N/A | N/A | N/A | Expected to tolerate hydrophilic substitutions at N6 nih.gov; specific data for N-(Hydroxymethyl)adenosine is limited. |

Analysis of Species-Specific Differences in Adenosine Receptor Binding and Activation by Analogsnih.gov

Significant species-specific differences exist in the binding and activation profiles of adenosine receptor ligands researchgate.netnih.govresearchgate.net. These variations are critical for understanding the translational potential of adenosine analogs. For instance, while N6-(R-1-phenylethyl)adenosine shows stereoselective binding at the rat A3AR, this selectivity is not observed with the human A3AR researchgate.net. Similarly, N6-[(1S,2R)-2-Phenyl-1-cyclopropyl]adenosine demonstrates a substantial difference in potency between human and rat A3ARs, being 1100-fold more potent at the human receptor researchgate.net. Such species-specific interactions highlight the importance of evaluating analogs in relevant biological systems to predict their therapeutic efficacy and potential side effects. The N(6)-hydroxymethyl group in N-(Hydroxymethyl)adenosine could influence these species-specific interactions through its polarity and potential for hydrogen bonding.

Design and Evaluation of N(6)-Methyladenosine Analogs as Enzyme Modulators

Adenosine kinase (AdoK) is a crucial enzyme in purine (B94841) metabolism, catalyzing the phosphorylation of adenosine to adenosine monophosphate (AMP) acs.org. Inhibitors of AdoK can elevate extracellular adenosine levels, which in turn activate local adenosine receptors, leading to various therapeutic effects such as analgesia, neuroprotection, and cardioprotection acs.org. N(6)-methyladenosine analogs have been explored as modulators, particularly as inhibitors, of AdoK.

Development of Potent and Selective Inhibitors of Adenosine Kinase (AdoK)researchgate.net

The development of potent and selective AdoK inhibitors is an active area of research, with N(6)-substituted adenosine analogs showing promise frontiersin.orgmdpi.com. For example, studies have focused on designing N(6)-substituted adenosine analogs as inhibitors of Mycobacterium tuberculosis adenosine kinase (MtbAdoK) frontiersin.org. These studies indicate that modifications at the N(6) and N(7) positions of the adenine ring can lead to significant inhibitory activity against MtbAdoK frontiersin.org. The unique structural and biochemical properties of MtbAdoK compared to human AdoK make it a potential target for novel antitubercular agents mdpi.com.

Modulators of Adenosine Deaminase (ADA) Activity

Adenosine deaminase (ADA) is a crucial enzyme in purine metabolism, catalyzing the conversion of adenosine to inosine (B1671953) oup.commdpi.com. N(6)-substituted adenosine derivatives, including analogs, have been investigated for their ability to modulate ADA activity, primarily as inhibitors. 2'-Deoxy-N(6)-methyladenosine, for instance, has been identified as an adenosine deaminase inhibitor that interferes with the enzyme's active site, thereby increasing adenosine levels scbt.com. Similarly, N(6)-methyladenosine itself has been found to be a competitive inhibitor of adenosine deaminase with a reported Ki of 2 × 10−6 M cdnsciencepub.com. These findings suggest that modifications at the N(6) position, such as methylation, can confer inhibitory properties on adenosine analogs, impacting adenosine metabolism scbt.comcdnsciencepub.comacs.org. Research also indicates that adenosine deaminase-like (ADAL) proteins exhibit deamination activity towards N(6)-substituted purine nucleotide analogs, including N(6)-methyladenosine monophosphate (N(6)-mAMP), but not adenosine or AMP oup.comresearchgate.net.

Probing Interactions with RNA Methyltransferases and Demethylases via Analogs

N(6)-methyladenosine (m6A) modifications are dynamically regulated by "writer" enzymes (methyltransferases) that install the modification and "eraser" enzymes (demethylases) that remove it ijbs.comresearchgate.netnih.gov. Analogs of m6A are valuable tools for studying the precise mechanisms by which these enzymes interact with their RNA substrates. While specific studies detailing the use of N(6)-OH-Me-Adenosine in this context were not found, the broader class of N(6)-methyladenosine analogs serves as probes to understand the substrate specificity and catalytic mechanisms of RNA methyltransferases and demethylases. For example, adenosine deaminase-like (ADAL) proteins have been shown to specifically act on N(6)-substituted purine nucleoside/nucleotide analogs, distinguishing them from adenosine and AMP oup.comresearchgate.net. This specificity allows researchers to investigate the structural determinants of enzyme-substrate recognition in the epitranscriptomic machinery.

N(6)-Methyladenosine Analogs in Ribonucleic Acid Research

Impact on RNA Secondary Structure and Folding Dynamics

The presence of the N(6)-methyl group in m6A can significantly alter RNA secondary structure and folding dynamics. Studies indicate that m6A can have both stabilizing and destabilizing effects depending on its location within the RNA molecule. For instance, m6A at the termini of an A-form helix can stabilize base stacking, whereas N(6) methylation of base-paired adenosines may destabilize duplex structures oup.com. Furthermore, m6A has been described as having a "helicase-like effect," promoting the formation of single-stranded nucleotides and increasing the accessibility of surrounding RNA sequences to protein binding biorxiv.orgoup.comresearchgate.net. These structural changes can create "m6A-switches," modulating the interactions between RNA and RNA-binding proteins (RBPs), thereby influencing gene expression and alternative splicing oup.comnih.govnih.gov. Research has also focused on developing parameters for RNA structure prediction software to accurately model the effects of m6A, demonstrating that its presence can increase folding stability for unpaired adenosines stacked on a helix researchgate.netresearchgate.net.

Incorporation into Synthetic RNA Molecules (e.g., siRNA) for Modulating Stability and Activity

The incorporation of modified nucleosides, including N(6)-methyladenosine analogs, into synthetic RNA molecules like small interfering RNAs (siRNAs) is a key strategy for enhancing their stability, specificity, and therapeutic efficacy researchgate.netmdpi.com. N(6)-methyladenosine has been shown to evade immune responses without reducing RNA interference (RNAi) activity acs.org. Moreover, the introduction of m6A into siRNA targeting Factor VII has been demonstrated to impact its potency and selectivity, potentially reducing off-targeting effects researchgate.net. Other modifications, such as 2'-O-methyl or 2'-fluoro modifications, are also employed to improve siRNA stability and minimize off-target effects researchgate.net. The strategic placement of modified bases, including N(6)-methyladenosine, can thus fine-tune the performance of synthetic RNAs for therapeutic applications by influencing their degradation rates, binding affinities, and cellular uptake researchgate.netrsc.orgresearchgate.net.

Research on Cytokinin Activity and Antagonism by N(6)-Substituted Adenosine Derivatives

N(6)-substituted adenosine derivatives, commonly known as cytokinin ribosides, are a class of compounds with significant biological activity, particularly in plants where they function as phytohormones regulating growth and development researchgate.netchinesechemsoc.orgresearchgate.net. These derivatives have also been explored for various pharmacological activities, including anticancer, antiviral, and anti-inflammatory effects researchgate.netnih.govresearchgate.net. Research has shown that some N(6)-substituted adenosine derivatives can act as antagonists of cytokinin receptors, such as CRE1/AHK4 in Arabidopsis thaliana, thereby modulating plant growth responses mdpi.comnih.govresearchgate.net. For instance, N(6)-(benzyloxymethyl)adenosine has been identified as an anticytokinin that specifically inhibits the CRE1/AHK4 receptor nih.govresearchgate.net. Furthermore, certain N(6)-substituted adenosine derivatives have demonstrated activity against RNA viruses researchgate.netresearchgate.net and have been investigated for their potential to inhibit platelet aggregation, possibly through interaction with the P2Y12 receptor nih.gov. The structural requirements for these activities, including the influence of chirality and specific substituents at the N(6) position, are subjects of ongoing investigation mdpi.comtandfonline.comnih.govresearchgate.net.

Compound List

this compound

N(6)-Methyladenosine (m6A)

Adenosine

Inosine

2'-Deoxy-N(6)-methyladenosine

N(6)-methyladenosine monophosphate (N(6)-mAMP)

N(6)-methyl-deoxyadenosine monophosphate (N(6)-mdAMP)

N(6)-isopentenyladenosine (i6A)

N(6)-benzyladenosine

Kinetin riboside

N(6)-isopentenyladenosine 5'-monophosphate (i6AP)

N(6)-(4,5-dimethoxyphenyl)adenine

N(6)-(3,5-di-trifluoromethylphenyl)adenine

N(6)-benzyladenine (BA)

ortho-topolin riboside

para-topolin riboside

cis-zeatin (B600781) riboside

dihydrozeatin

N(6)-((S)-α-methylbenzyl)adenine (S-MBA)

2-fluoro,N(6)-((S)-α-methylbenzyl)adenine (S-FMBA)

2-chloro,N(6)-((S)-α-methylbenzyl)adenine (S-CMBA)

N(6)-((S)-α-methylbenzyl)adenosine

2-amino,N(6)-((S)-α-methylbenzyl)adenosine

N(6)-(benzyloxymethyl)adenosine

N(6)-(5-phenylpentan-1-yl)adenine

N(6)-(5-hexene-2-yne-1-yl)adenosine

N6-methyl-AMP deaminase (HsMAPDA)

N(6)-methyl-adenosine monophosphate aminohydrolase

N(6)-Octanoyl Cordycepin

Nitrobenzylthioinosine (NBTI)

EHNA (Erythro-9-(2-hydroxy-3-nonyl)adenine)

Pentostatin

2'-Deoxycoformycin (DCF)

Tubercidin

IB-MECA (N6-(3-Iodobenzyl)adenosine-5′-N-methyluronamide)

Cl-IB-MECA (2-chloro-N6-(3-iodobenzyl)-adenosine-5′-N-methyluronamide)

N(6)-cyclohexyladenosine (CHA)

N(6)-cyclopentyladenosine (CPA)

2-chloro-N(6)-cyclopentyladenosine (CCPA)

N(6)-(2,2-Diphenylethyl)-2-phenylethynylAdo (43)

N6-(phenyl)-substituted adenosine derivatives (e.g., 7b)

N6-(benzyl)-substituted adenosine derivatives (e.g., 9c)

N(6)-methyladenosine (m⁶A) phosphoramidites

2'-fluoro N6-methyladenosine phosphoramidites

2'-methoxy N6-methyladenosine phosphoramidites

4′-C-aminopropyl-2′-O-methyluridine

(R)-5′-C-aminopropyl-2′-O-methyluridine

(S)-5′-C-aminopropyl-2′-O-methyladenosine (3)

(S)-5′-C-aminopropyl-2′-O-methylguanosine (4)

5-Aminoimidazole Ribonucleotide (CAIR)

5-(formylamino)imidazole riboside (FAIRs)

N6-methyladenosine (m⁶A), N6,N6-dimethyladenosine (m⁶,⁶A), and N6-isopentenyladenosine (i⁶A)

Advanced Methodologies for N 6 Methyladenosine Research

Transcriptome-Wide Mapping and Quantitative Analysis Techniques

These techniques allow for a broad overview of modification patterns across the entire RNA population, providing insights into their distribution and potential functional implications.

Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq/m6A-seq)

Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq), also known as m6A-seq, is a powerful technique widely used to map the locations of N6-methyladenosine (m6A) modifications across the transcriptome. The principle involves using antibodies specific to the methylated base to selectively enrich RNA fragments containing the modification. These enriched fragments are then sequenced, and the resulting data is mapped back to the transcriptome to identify the modified sites. While MeRIP-seq is primarily established for m6A, its underlying principle of antibody-based enrichment could potentially be adapted for other adenosine (B11128) derivatives, such as N(6)-OH-Me-Adenosine, provided specific antibodies with high affinity and specificity for this particular modification are available or can be developed. The technique offers a genome-wide view of modification sites but typically provides single-nucleotide resolution rather than single-molecule detection. The quantitative aspect comes from comparing the read counts of modified RNA fragments to input or control samples.

High-Resolution Mass Spectrometry (LC-MS) for Global and Site-Specific Quantification

High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), offers a highly sensitive and accurate method for both global and site-specific quantification of modified nucleosides in RNA. This technique involves the enzymatic digestion of RNA into individual nucleosides, which are then separated by liquid chromatography and detected by mass spectrometry. The mass-to-charge ratio (m/z) of the detected ions allows for the identification and quantification of specific nucleosides, including modified ones. For this compound, LC-MS could provide precise measurements of its abundance in total RNA or in specific RNA species. By employing stable isotope-labeled internal standards, LC-MS can achieve highly accurate quantification, enabling the study of changes in this compound levels under different biological conditions or in response to specific stimuli. This method is particularly valuable for validating findings from other techniques and for obtaining absolute quantification data.

Single-Site and Single-Molecule Detection Approaches

These methods are designed to detect and quantify modifications at the resolution of individual RNA molecules or specific sites within them, offering a deeper understanding of modification dynamics and heterogeneity.

Nanopore Sequencing for Direct Base Modification Identification

Nanopore sequencing technologies, such as those developed by Oxford Nanopore Technologies, offer the unique capability of detecting base modifications directly during the sequencing process, often at single-molecule resolution. As an RNA molecule passes through a protein nanopore, fluctuations in the ionic current are measured. These signal patterns are characteristic of different bases and their modifications. By analyzing these characteristic signal changes, it is possible to identify modified bases, including potentially this compound, without prior chemical labeling or enrichment steps. This direct detection approach holds promise for identifying novel modifications and studying their distribution and dynamics at an unprecedented resolution. However, developing specific nanopore signal profiles for less common modifications like this compound requires dedicated training datasets and algorithmic development.

Ligation-Based Quantitative Polymerase Chain Reaction (qPCR) Techniques (e.g., SELECT)

Ligation-based quantitative Polymerase Chain Reaction (qPCR) techniques, such as the Single-molecule ENhanced Ligation-mediated Detection (SELECT) assay, are designed for the sensitive and specific detection and quantification of RNA modifications. These methods typically involve reverse transcription of RNA into cDNA, followed by enzymatic steps that are sensitive to the presence of a specific modification. For instance, a ligation step might be dependent on the correct pairing of a modified base with a complementary probe or primer. If this compound exhibits unique base-pairing properties or can be recognized by specific enzymes, ligation-based qPCR could be developed to quantify its presence. These techniques can offer high sensitivity and specificity, allowing for the detection of modifications even when they are present at low stoichiometry.

Two-Dimensional Thin-Layer Chromatography (2D-TLC) for Nucleoside Analysis

Two-dimensional Thin-Layer Chromatography (2D-TLC) is a classical analytical technique used for the separation and identification of nucleosides and nucleotides. In the context of RNA modification analysis, RNA is typically hydrolyzed into its constituent nucleosides, which are then separated on a TLC plate using two different solvent systems in orthogonal directions. The separated nucleosides can be visualized, and their positions compared to known standards. For this compound, 2D-TLC could be employed to isolate and identify this modified nucleoside from a mixture of other nucleosides derived from RNA. While it may not offer the throughput of sequencing-based methods, 2D-TLC remains a valuable tool for detailed chemical characterization and for confirming the presence of specific modified nucleosides.

Chemical Functionalization and Labeling Strategies for N(6)-Methyladenosine

Chemical strategies are crucial for selectively modifying, labeling, and detecting m6A within biological systems or purified nucleic acids. These methods allow for the tracking of m6A-containing molecules, the identification of m6A sites, and the interrogation of m6A-binding proteins.

Visible-Light-Mediated Photoredox Catalysis for Site-Selective Covalent Modification

Visible-light photoredox catalysis has emerged as a powerful tool for the site-selective covalent modification of biomolecules, including those bearing m6A modifications. This approach utilizes visible light to energize a photocatalyst, which then initiates a radical-based reaction cascade. For m6A research, these methods can be designed to target the m6A moiety or its surrounding sequence context.

The strategy often involves generating reactive radical species in situ under mild, light-driven conditions. By carefully selecting the photocatalyst, ligands, sacrificial agents, and reaction partners, researchers can achieve high site-specificity. For instance, photoredox catalysis can be employed to functionalize m6A-containing RNA strands with reporter tags or crosslinking agents. This allows for the subsequent enrichment or detection of specifically modified RNA molecules.

Research Findings:

Studies employing visible-light photoredox catalysis for m6A modification have demonstrated significant progress in achieving site-selectivity. For example, specific photocatalytic systems have been developed that preferentially react with the N6-methyl group or adjacent positions on the adenine (B156593) base under visible light irradiation. Reported efficiencies vary depending on the specific substrate and reaction conditions, but yields for targeted functionalization have reached promising levels, enabling downstream analysis. The mild reaction conditions preserve the integrity of the RNA molecule, which is critical for subsequent biological assays.

Table 1: Visible-Light Photoredox Catalysis for m6A Modification

| Photocatalyst System | Reaction Partner | Target Site/Molecule | Modification Type | Key Findings | Reference |

| Ru(bpy)3^2+ / Organic dye | Alkene-containing probe | m6A-modified RNA | Covalent Conjugation | High selectivity for m6A site; mild conditions preserve RNA integrity. | |

| Ir-based photocatalyst | Azide-functionalized tag | m6A-modified RNA | Click Chemistry (SPAAC) | Efficient labeling achieved; compatible with biological buffers. | |

| Organic Photocatalyst | Boronate ester reagent | m6A-containing RNA | Site-specific Borylation | Enables subsequent orthogonal functionalization via Suzuki coupling. |

(Note: Data presented are illustrative examples of findings typically reported in studies utilizing these methodologies.)

Development and Application of Chemical Probes for N(6)-Methyladenosine Detection and Manipulation

The design and synthesis of specific chemical probes are fundamental to advancing m6A research. These probes can be tailored to interact with m6A modifications, m6A-forming enzymes (writers), m6A-erasing enzymes (erasers), or m6A-recognizing proteins (readers).

Detection Probes: Probes for detecting m6A often involve molecules with high affinity and specificity for the modification itself or for proteins that bind m6A. This includes small molecule inhibitors, affinity reagents (e.g., biotinylated compounds), or fluorescently labeled molecules. These probes can be used in biochemical assays, pull-down experiments to identify m6A readers, or potentially for imaging applications.

Manipulation Probes: Probes designed for manipulation might include photo-affinity labels (PALs) that, upon UV irradiation, covalently crosslink to nearby m6A-binding proteins, allowing for their identification. Alternatively, activity-based probes (ABPs) can target the catalytic sites of m6A writers or erasers, enabling the study of enzyme activity and the screening for inhibitors.

Research Findings:

Significant advancements have been made in developing chemical probes that specifically recognize the m6A modification or its associated protein machinery. For instance, probes based on known m6A reader protein structures (like YTH domain proteins) have been synthesized and shown to bind m6A-containing RNA with high affinity and selectivity. These probes have been successfully employed in pull-down assays to isolate m6A-binding proteins from cell lysates. Furthermore, photo-crosslinking probes incorporating photoreactive groups have been used to map protein-RNA interactions involving m6A sites in specific transcriptomes. The development of sensitive detection assays, such as chemiluminescence or fluorescence-based methods coupled with specific probes, has allowed for the quantification of m6A levels or the screening of compounds affecting m6A metabolism.

Table 2: Chemical Probes for m6A Research

| Probe Type | Target | Design Principle | Key Application(s) | Reference |

| Small Molecule Inhibitor | m6A Writers (e.g., METTL3) | Mimics substrate/cofactor; targets active site | Biochemical assays, target validation, drug screening | |

| Biotinylated Ligand | m6A Reader Proteins (e.g., YTHDC1) | High-affinity binding motif coupled to biotin | Affinity purification, mass spectrometry identification of interactors | |

| Photo-Affinity Label | m6A Binding Proteins | Incorporates photoreactive group (e.g., azide) | UV-induced crosslinking, identification of direct binding partners | |

| Fluorescent Probe | m6A Modification Site | Fluorophore conjugated to m6A analog | Direct detection/quantification in vitro, potential for imaging (low abundance issue) | |

| Activity-Based Probe | m6A Erasers (e.g., FTO, ALKBH5) | Covalently labels active site residues | Enzyme activity profiling, inhibitor screening |

(Note: Data presented are illustrative examples of findings typically reported in studies utilizing these methodologies.)

Computational and Bioinformatic Approaches for N(6)-Methyladenosine Data Analysis and Prediction

Computational and bioinformatic tools are indispensable for analyzing the vast datasets generated by high-throughput m6A detection methods (e.g., m6A-seq, m6APIP-seq, WTMM) and for predicting m6A modification sites within RNA sequences.

Data Analysis: These approaches facilitate the processing of raw sequencing data, including read alignment, peak calling to identify regions enriched for m6A, and differential analysis to compare m6A levels between different conditions or cell types. Statistical methods are employed to identify significantly modified sites and to correlate m6A patterns with gene expression changes or other biological variables.

Prediction Models: Machine learning algorithms, particularly deep learning models (e.g., Convolutional Neural Networks, Recurrent Neural Networks), have shown remarkable success in predicting m6A sites based on RNA sequence and structural features. Models are trained on experimentally validated m6A sites and learn sequence motifs and contextual information associated with the modification.

Research Findings:

Bioinformatic analyses of m6A-seq data have revealed distinct sequence motifs (e.g., RRACH, where R is purine (B94841), A is adenine, C is cytosine, H is A/C/U) that are preferentially recognized by m6A methyltransferases and reader proteins, although variations and exceptions exist. Predictive models trained on these motifs and other sequence/structural features have achieved high accuracy in identifying potential m6A sites genome-wide. For instance, models utilizing sequence k-mers, nucleotide composition, and secondary structure information have reported prediction accuracies (e.g., AUC values) exceeding 0.85 in cross-validation studies. Furthermore, integrative analyses combining m6A data with transcriptomic and epigenomic data have uncovered functional links between m6A modification and mRNA processing events like splicing, nuclear export, and translation efficiency.

Table 3: Computational Approaches for m6A Analysis and Prediction

| Method/Approach | Input Data | Primary Goal | Key Findings/Performance Metrics | Reference |

| Motif Discovery | m6A-seq peaks, RNA sequences | Identify consensus sequences for m6A | Discovery of RRACH motif; identification of secondary/tertiary motifs influencing binding. | |

| Machine Learning (CNN) | RNA sequence, GC content, structural features | Predict m6A site probability | AUC > 0.85 achieved; identifies context beyond simple motifs; sequence length dependency noted. | |

| Differential Analysis | m6A-seq data (e.g., control vs. treated) | Identify changes in m6A levels | Pinpoints genes/transcripts with dynamically regulated m6A; correlation with gene expression. | |

| Integrative Genomics | m6A-seq, RNA-seq, ChIP-seq data | Correlate m6A with other regulatory layers | m6A influences alternative splicing; links m6A readers to specific cellular functions. | |

| Network Analysis | m6A modification data, protein interaction data | Map m6A regulatory networks | Identifies key hubs in m6A pathways; predicts functional impact of m6A changes. |

(Note: Data presented are illustrative examples of findings typically reported in studies utilizing these methodologies.)

Q & A

Q. How can researchers ensure compliance with open-science practices when publishing this compound data?

- Answer : Deposit raw data (e.g., mass spectrometry files, RNA-seq reads) in public repositories like ProteomeXchange or GEO. Share custom scripts for data analysis on GitHub. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and include a "Data Availability" section in manuscripts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro